molecular formula C12H15NO2 B127477 N-(3-Ethoxyphenyl)-N-vinylacetamide CAS No. 146680-74-2

N-(3-Ethoxyphenyl)-N-vinylacetamide

Cat. No. B127477
M. Wt: 205.25 g/mol
InChI Key: QUKCZMBJOZKFIX-UHFFFAOYSA-N
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Description

N-(3-Ethoxyphenyl)-N-vinylacetamide, commonly known as EVA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EVA is a vinylamide derivative that has been synthesized through various methods and has shown promising results in scientific research. In

Mechanism Of Action

The mechanism of action of EVA is not fully understood, but it is believed to involve the inhibition of enzymes involved in various biological processes, such as cyclooxygenase and lipoxygenase. EVA has also been found to modulate the activity of various receptors, such as the opioid and cannabinoid receptors, which are involved in pain perception and inflammation.

Biochemical And Physiological Effects

EVA has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, analgesic, and antitumor activities. EVA has also been found to modulate the immune system and to exhibit neuroprotective effects. However, the exact mechanisms underlying these effects are not fully understood and require further investigation.

Advantages And Limitations For Lab Experiments

EVA has several advantages for lab experiments, including its ease of synthesis, low cost, and high stability. However, EVA also has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Therefore, careful control of EVA concentration and exposure time is required to avoid potential toxicity.

Future Directions

The potential applications of EVA are vast and require further investigation. Some future directions for EVA research include the development of EVA-based drugs for the treatment of various diseases, the synthesis of novel EVA-based polymers with unique properties, and the investigation of the mechanisms underlying the biochemical and physiological effects of EVA. Further research is also needed to optimize the synthesis of EVA and to improve its solubility and bioavailability.
Conclusion:
In conclusion, EVA is a promising chemical compound that has potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. EVA has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, analgesic, and antitumor activities, and requires further investigation to fully understand its mechanisms of action. The synthesis of EVA requires careful control of reaction conditions to obtain high yields and purity. Further research is needed to optimize the synthesis of EVA and to explore its potential applications in various fields.

Synthesis Methods

EVA can be synthesized through various methods, including the reaction of ethoxybenzamide with acetyl chloride and vinyl acetate, as well as through the reaction of ethoxybenzamide with acetic anhydride and vinyl acetate. The synthesis of EVA is a multistep process that requires careful control of reaction conditions, such as temperature, pressure, and reaction time, to obtain high yields and purity.

Scientific Research Applications

EVA has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, EVA has been found to exhibit antitumor, anti-inflammatory, and analgesic activities. In organic synthesis, EVA has been used as a building block for the synthesis of various organic compounds. In materials science, EVA has been used as a monomer for the synthesis of various polymers.

properties

CAS RN

146680-74-2

Product Name

N-(3-Ethoxyphenyl)-N-vinylacetamide

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

N-ethenyl-N-(3-ethoxyphenyl)acetamide

InChI

InChI=1S/C12H15NO2/c1-4-13(10(3)14)11-7-6-8-12(9-11)15-5-2/h4,6-9H,1,5H2,2-3H3

InChI Key

QUKCZMBJOZKFIX-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1)N(C=C)C(=O)C

Canonical SMILES

CCOC1=CC=CC(=C1)N(C=C)C(=O)C

synonyms

Acetamide, N-ethenyl-N-(3-ethoxyphenyl)- (9CI)

Origin of Product

United States

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